1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(4-nitrophenoxy)benzylallyl ether is an organic compound with the molecular formula C22H18N2O7. It is characterized by the presence of nitro groups and ether linkages, making it a compound of interest in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-nitrophenoxy)benzylallyl ether typically involves the hydrosilylation of 3,5-Bis(4-nitrophenoxy)benzyl allyl ether with hydrosilyl-terminated polydimethylsiloxane (PDMS) using a platinum catalyst . This reaction is followed by hydrogenation reduction of the terminal dinitro groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process involving hydrosilylation and hydrogenation reduction can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(4-nitrophenoxy)benzylallyl ether undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: Hydrogenation reduction of the terminal dinitro groups is a common reaction.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using a platinum catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: The reduction of nitro groups leads to the formation of amino derivatives.
Substitution: Nucleophilic substitution can yield various substituted ether derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(4-nitrophenoxy)benzylallyl ether has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-Bis(4-nitrophenoxy)benzylallyl ether involves its interaction with molecular targets through its nitro and ether functional groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and the presence of specific reagents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(4-aminophenoxy)benzylallyl ether: This compound is similar in structure but contains amino groups instead of nitro groups.
3,5-Bis(4-nitrophenoxy)benzoic acid: Another related compound with a carboxylic acid group instead of an allyl ether linkage.
Eigenschaften
CAS-Nummer |
917950-38-0 |
---|---|
Molekularformel |
C22H18N2O7 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
1,3-bis(4-nitrophenoxy)-5-(prop-2-enoxymethyl)benzene |
InChI |
InChI=1S/C22H18N2O7/c1-2-11-29-15-16-12-21(30-19-7-3-17(4-8-19)23(25)26)14-22(13-16)31-20-9-5-18(6-10-20)24(27)28/h2-10,12-14H,1,11,15H2 |
InChI-Schlüssel |
ZCWHWHQXGYOTIH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.